molecular formula C22H38O5 B157875 16,16-dimethyl-PGE1 CAS No. 41692-15-3

16,16-dimethyl-PGE1

Cat. No. B157875
CAS RN: 41692-15-3
M. Wt: 382.5 g/mol
InChI Key: RQOFITYRYPQNLL-ZWSAOQBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,16-dimethyl-PGE1, also known as 16,16-dimethyl Prostaglandin E1, is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C22H38O5 . It has an average mass of 382.534 Da and a monoisotopic mass of 382.271912 Da . It is known to induce bronchoconstrict and vascular smooth muscle contractions and suppresses the indomethacin-induced cellular elongation .


Molecular Structure Analysis

The molecular structure of 16,16-dimethyl-PGE1 is characterized by the presence of 22 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters and a double-bond stereo .


Chemical Reactions Analysis

16,16-dimethyl-PGE1 is a metabolically stable compound . It has been shown to induce human vascular smooth muscle contractions in vitro . It is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .


Physical And Chemical Properties Analysis

16,16-dimethyl-PGE1 has a density of 1.1±0.1 g/cm3, a boiling point of 540.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It has an enthalpy of vaporization of 94.1±6.0 kJ/mol and a flash point of 295.0±26.6 °C . Its molar refractivity is 108.5±0.3 cm3 .

Scientific Research Applications

  • Gastrointestinal Applications : 16,16-dimethyl prostaglandin E2 has been shown to be a potent inhibitor of meal-stimulated gastric acid secretion and gastrin release in humans. It's effective both orally and intravenously in controlling gastric acid secretion, suggesting its potential in treating acid peptic diseases (Ippoliti, Isenberg, & Hagie, 1981).

  • Methodological Development in Drug Quantitation : A GC-MS method for quantitation of 16,16-dimethyl-trans-delta 2-PGE1 in patient plasma has been developed, using di-deuterated and di-tritiated analogs. This advancement aids in accurately measuring drug levels in clinical studies (Dimov, Gréen, Bygdeman, Konishi, Imaki, & Hayashi, 1983).

  • Effects on Hepatic Glycogenesis : In rat hepatocytes, 16,16-dimethylprostaglandin E2 stimulated the basal rate of glucose incorporation into glycogen, indicating its significant effects on hepatic glycogenesis. This suggests its potential role in managing hepatic metabolic processes (Okumura, Kanemaki, & Kitade, 1993).

  • Tumor Growth Inhibition : 16,16-dimethyl-PGE2-methyl ester has been observed to significantly inhibit tumor growth in vivo, indicating its potential as a therapeutic agent in oncology (Santoro, PHILPOTT, & JAFFE, 1976).

  • Mucosal Adaptation in Bowel Resection : This compound augments mucosal adaptation after massive distal small bowel resection in rats, enhancing morphological and functional adaptation. This could be significant in post-surgical recovery and adaptation (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).

  • Regulation of Prostaglandin Receptors : Research indicates that 16,16-dimethyl analogue of PGE2 can lead to down-regulation of liver plasma membrane receptors for prostaglandin E, affecting the receptor concentration and adenylate cyclase stimulation. This finding is crucial for understanding cellular receptor dynamics (Robertson, Westcott, Storm, & Rice, 1980).

  • Cytoprotection in Gastric Mucosa : 16,16-dimethylprostaglandin E2 has been investigated for its role in cytoprotection of the gastric mucosa, particularly focusing on the roles of gastric juice and the mucus gel layer. It suggests a dual mechanism involving both dilution of necrotizing agents and thickening of the mucus gel layer (Taniguchi, Yoshida, Kimura, & Mato, 1992).

  • Radioprotection in Intestinal and Hematopoietic Stem Cells : 16,16-dimethyl prostaglandin E2 has been shown to induce radioprotection in murine intestinal and hematopoietic stem cells. This could have implications for protecting healthy cells in radiation therapy (Hanson & Ainsworth, 1985).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFITYRYPQNLL-ZWSAOQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,16-dimethyl-PGE1

CAS RN

41692-15-3
Record name 16,16-Dimethylprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,16-dimethyl-PGE1
Reactant of Route 2
16,16-dimethyl-PGE1
Reactant of Route 3
16,16-dimethyl-PGE1
Reactant of Route 4
16,16-dimethyl-PGE1
Reactant of Route 5
16,16-dimethyl-PGE1
Reactant of Route 6
16,16-dimethyl-PGE1

Citations

For This Compound
50
Citations
KW Waldron, PM Renou, N Lolatgis… - Reproduction …, 1990 - CSIRO Publishing
The use of gemeprost (16,16 dimethyl-PGE1-methyl ester) pessaries was compared in an open, randomized single-centre trial with the intra-amniotic injection of PGF2 alpha combined …
Number of citations: 2 www.publish.csiro.au
K Strandberg, P Hedqvist - Acta Physiologica Scandinavica, 1977 - Wiley Online Library
The effects of some analogues of PGE 1 , PGE 2 and PGF 2α , rendered less accessible to the action of prostaglandin dehydrogenase by having methyl groups at carbons 15 and/or 16, …
Number of citations: 13 onlinelibrary.wiley.com
K Bremme, P Eneroth, M Bygdeman - … , Leukotrienes, and Medicine, 1982 - europepmc.org
The PGE1 derivative 16, 16-dimethyl-trans-delta 2-PGE1 methyl ester, administered to first trimester women to induce abortion, has been shown not to affect the maternal serum …
Number of citations: 1 europepmc.org
MM Jumblatt, CA Paterson - Investigative ophthalmology & visual …, 1991 - arvojournals.org
Corneal endothelial cells synthesize prostaglandin E2 (PGE2), and this synthesis is necessary for the maintenance of the normal polygonal shape of these cells. A series of experiments …
Number of citations: 69 arvojournals.org
G Feuerstein, DC Jimerson… - American Journal of …, 1981 - journals.physiology.org
The effects of prostaglandins (PGE2 and 16,16-dimethyl-PGE1) on epinephrine (E) and norepinephrine (NE) release, in response to a hypotensive stimulus (bleeding 5 ml/300 g), were …
Number of citations: 28 journals.physiology.org
T Wagatsuma, T Tabuchi, T Tabei, R Kaku - Contraception, 1979 - Elsevier
A newly synthesized Prostaglandin E 1 analogue, 16,16-dimethyl-trans-Δ 2 -Prostaglandin E 1 methyl ester, has been shown to be effective in termination of 1st and second trimester …
Number of citations: 14 www.sciencedirect.com
AE WAKELING, LJ WYNGARDEN - Endocrinology, 1974 - academic.oup.com
An in vitro tissue slice incubation system has been used to measure uptake and binding of 3 H-labeled prostaglandins by uterine tissues from the human, monkey and hamster. Specific …
Number of citations: 90 academic.oup.com
A Robert, JE Nezamis, C Lancaster, AJ Hanchar… - Prostaglandins, 1976 - Elsevier
An assay (enteropooling assay) to test the diarrheogenic property of prostaglandins is described. Fasted rats are given a prostaglandin either orally or subcutaneously, and are killed 30 …
Number of citations: 409 www.sciencedirect.com
F GUARNER, M FREMONT‐SMITH, J PRIETO - Liver, 1985 - Wiley Online Library
In vitro studies were carried out on isolated rat hepatocytes to examine further the proposed cytoprotective actions of prostaglandins (PG) using carbon tetrachloride (CCl 4 ) as the toxic …
Number of citations: 70 onlinelibrary.wiley.com
M Bygdeman, ML Swahn, V Lundström… - Future Aspects in …, 1985 - Springer
The technique of early abortion, often referred to as ‘menstrual regulation’, has been promoted by different agencies and individuals in the belief that its simplicity, low cost and minimal …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.